molecular formula C8H12N4O B7926228 (S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide

(S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide

Cat. No.: B7926228
M. Wt: 180.21 g/mol
InChI Key: XORJRRURUSOGQO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a pyrazine ring, and a propionamide moiety, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid and (S)-2-aminopropionamide.

    Activation: Pyrazine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated pyrazine-2-carboxylic acid is then coupled with (S)-2-aminopropionamide under mild conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced pyrazine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-pyrazin-2-ylmethyl-propionamide: The enantiomer of the compound with different biological activity.

    2-Amino-N-pyrazin-2-ylmethyl-acetamide: A structurally similar compound with an acetamide group instead of a propionamide group.

Uniqueness

(S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide is unique due to its specific chiral configuration and the presence of both an amino group and a pyrazine ring, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-2-Amino-N-pyrazin-2-ylmethyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N4_{4}O, with a molecular weight of approximately 182.23 g/mol. The compound features a pyrazine ring, which is known for its ability to interact with various biological targets due to its structural properties .

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially modulating metabolic pathways .
  • Receptor Binding : It may bind to certain receptors, influencing physiological responses .
  • Pathway Modulation : The compound could affect various biochemical pathways, leading to therapeutic effects in conditions such as cancer and inflammation .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, various pyrazole derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines. The following table summarizes some relevant findings:

Compound NameCell Line TestedIC50_{50} (µM)Mechanism
Compound 1A5490.28Apoptosis Induction
Compound 2Hep-20.74Cell Cycle Arrest
Compound 3MCF-71.88CDK2 Inhibition
Compound 4HCT-1161.1Anti-proliferative Effects

These findings suggest that this compound may possess similar anticancer activity due to its structural characteristics .

Neurological and Metabolic Effects

Beyond its anticancer potential, there are indications that this compound may influence neurological or metabolic pathways. Research has shown that compounds with similar structures can exhibit neuroprotective effects and modulate metabolic functions, making them candidates for treating conditions like neurodegenerative diseases .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth with IC50_{50} values ranging from 0.28 µM to 1.88 µM across different compounds.
    "The results indicate that these compounds can effectively induce apoptosis in cancer cells, suggesting a promising avenue for further development" .
  • Mechanistic Insights : Another investigation into the molecular interactions of pyrazole derivatives revealed that they bind effectively to key enzymes involved in cancer progression, leading to cell cycle arrest and apoptosis in treated cell lines .

Properties

IUPAC Name

(2S)-2-amino-N-(pyrazin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6(9)8(13)12-5-7-4-10-2-3-11-7/h2-4,6H,5,9H2,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORJRRURUSOGQO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.